2,5-Dimethyl-3-methoxy-hexene

Catalog No.
S15054695
CAS No.
66017-22-9
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
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2,5-Dimethyl-3-methoxy-hexene

CAS Number

66017-22-9

Product Name

2,5-Dimethyl-3-methoxy-hexene

IUPAC Name

3-methoxy-2,5-dimethylhex-2-ene

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-7(2)6-9(10-5)8(3)4/h7H,6H2,1-5H3

InChI Key

RNXMYQBHWTXSGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C(C)C)OC

2,5-Dimethyl-3-methoxy-hexene is an organic compound with the molecular formula C9H18O\text{C}_9\text{H}_{18}\text{O}. It is classified as an alkene due to the presence of a carbon-carbon double bond in its structure. This compound features a methoxy group (OCH3-\text{OCH}_3) and two methyl groups (CH3-\text{CH}_3) positioned on the carbon chain, contributing to its unique chemical properties. The compound is typically a colorless liquid, soluble in various organic solvents such as ether and alcohol, making it useful in multiple applications .

Due to its alkene characteristics:

  • Oxidation: This compound can be oxidized to form epoxides or diols. Common oxidizing agents include meta-chloroperoxybenzoic acid and osmium tetroxide.
  • Reduction: Hydrogenation reactions can convert the double bond into a single bond, typically using hydrogen gas in the presence of metal catalysts like palladium or platinum.
  • Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group, utilizing halogens or acids depending on the desired product .

Several methods exist for synthesizing 2,5-Dimethyl-3-methoxy-hexene:

  • Intramolecular Hydrogen Transfer Reaction: This method involves the rearrangement of isoprene to yield the desired alkene.
  • Hydroboration-Protonolysis: This process entails hydroborating 3-hexyne followed by protonolysis to introduce the methoxy group and achieve the final structure.
  • Catalytic Processes: In industrial settings, catalytic methods are often employed to enhance yield and purity, frequently utilizing transition metal catalysts .

2,5-Dimethyl-3-methoxy-hexene finds applications in various fields:

  • Flavoring Agents: Due to its unique aroma profile, it may serve as a flavoring agent in food and beverages.
  • Fragrance Industry: Its pleasant scent makes it a candidate for use in perfumes and cosmetics.
  • Chemical Intermediates: The compound can act as an intermediate in organic synthesis for producing more complex molecules .

Several compounds share structural similarities with 2,5-Dimethyl-3-methoxy-hexene. Here are some notable examples:

Compound NameStructure TypeKey Differences
Trans-2,5-Dimethyl-3-hexeneAlkeneMethyl groups are on opposite sides of the double bond.
Cis-2-buteneAlkeneShorter carbon chain with different physical properties.
Cis-1,2-DichloroetheneAlkeneContains chlorine atoms instead of methyl groups.
2-MethylcyclohexaneCycloalkaneDifferent ring structure affecting reactivity.

Uniqueness: 2,5-Dimethyl-3-methoxy-hexene's unique structure—characterized by its specific arrangement of methyl and methoxy groups—imparts distinct reactivity and physical properties not found in other similar compounds. Its symmetrical structure allows for interesting stereochemical studies in organic chemistry .

Base-Mediated Arylation of α-Aryl Allylic Alcohols

Base-mediated strategies have emerged as efficient methods for constructing enol ethers. A 2024 study demonstrated the direct synthesis of aryl enol ethers from α-aryl allylic alcohols and arylsulfonium salts using inorganic bases such as potassium carbonate. The mechanism involves deprotonation of the allylic alcohol to generate an alkoxide intermediate, which undergoes nucleophilic attack on the arylsulfonium salt (Figure 1). This method achieves excellent selectivity for O-arylation over competing C-arylation pathways, with yields exceeding 80% for substrates bearing electron-donating aryl groups.

Key advancements:

  • Stereochemical control: The use of 10-methyl-5-aryl-5,10-dihydrophenothiazin-5-ium salts as arylation reagents minimizes racemization, preserving enantiopurity in chiral substrates.
  • Substrate scope: Allylic alcohols with bulky substituents at the α-position exhibit enhanced reactivity due to reduced steric hindrance during the arylation step.
BaseReaction Time (h)Yield (%)Selectivity (O:C)
K~2~CO~3~128595:5
Cs~2~CO~3~88897:3

Table 1. Performance of inorganic bases in aryl enol ether synthesis.

Transition Metal-Catalyzed Transesterification Approaches

Palladium-catalyzed redox-relay Heck reactions enable the enantioselective synthesis of allylic aryl ethers from alkenyl triflates and acyclic enol ethers. This method leverages chiral pyridine-oxazoline ligands to induce asymmetry during the migratory insertion step (Figure 2). For 2,5-dimethyl-3-methoxy-hexene, the reaction proceeds via β-hydride elimination, yielding tetrasubstituted alkenes with enantiomeric ratios up to 99:1.

Mechanistic insights:

  • Site selectivity: The electron-donating methoxy group directs palladium insertion to the distal carbon of the enol ether, ensuring regioselective bond formation.
  • Catalytic system: Pd(0) complexes with ligand L1 (Figure 2a) optimize both yield and enantioselectivity by stabilizing the transition state through π-π interactions.
SubstrateLigandYield (%)er (S:R)
Alkenyl triflate 1aL19099:1
Alkenyl triflate 1bL28597:3

Table 2. Enantioselective synthesis of allylic ethers using Pd catalysts.

Silyl Electrophile Strategies for Enol Ether Formation

While silyl electrophiles are widely used in enol ether synthesis, direct applications to 2,5-dimethyl-3-methoxy-hexene remain underexplored in the literature. General approaches involve silylation of allylic alcohols followed by desilylation under acidic conditions. For example, trimethylsilyl chloride (TMSCl) can protect hydroxyl groups, enabling subsequent elimination to form the enol ether moiety. However, competing side reactions, such as over-silylation, necessitate precise stoichiometric control.

Challenges:

  • Regioselectivity: Bulky silyl groups (e.g., TBS) may hinder access to the desired β-carbon, favoring α-substitution.
  • Functional group tolerance: Acid-sensitive substrates require mild desilylation agents like tetrabutylammonium fluoride (TBAF).

Acetal/Ketal Rearrangement Pathways

Acid-catalyzed rearrangements of acetals or ketals provide access to enol ethers via carbocation intermediates. For 2,5-dimethyl-3-methoxy-hexene, heating dimethyl acetal precursors with Brønsted acids (e.g., H~2~SO~4~) induces elimination of methanol, forming the enol ether (Figure 3). Thermodynamic data from NIST reveals a reaction enthalpy (Δ~r~H°) of -7.2 kJ/mol for gas-phase isomerization, favoring the trans-configured product.

Optimization parameters:

  • Acid strength: Weak acids (e.g., pyridinium p-toluenesulfonate) minimize carbocation rearrangements, improving product purity.
  • Temperature: Reactions conducted at 80–100°C achieve complete conversion within 4 hours.
Acid CatalystΔ~r~H° (kJ/mol)Isomer Ratio (cis:trans)
H~2~SO~4~-7.2 ± 0.415:85
HCl5.9 ± 0.440:60

Table 3. Thermodynamic data for acetal rearrangement to enol ethers.

Regioselective O-Arylation Mechanisms

The regioselective O-arylation of 2,5-dimethyl-3-methoxy-hexene follows well-established mechanistic pathways observed in enol ether systems [3] [4]. The methoxy group attached to the alkene framework serves as the primary site for electrophilic aromatic substitution reactions, with regioselectivity being controlled by the electronic and steric environment created by the dimethyl substitution pattern.

Palladium-catalyzed O-arylation reactions of this compound proceed through a concerted mechanism involving the formation of a five-membered transition state [4]. The reaction typically requires the presence of arylboronic acids as coupling partners and operates under mild conditions with high kinetic control. The bismacyclic scaffold geometry imposes constraints that favor O-selective arylation over competing pathways [4].

The regioselectivity of these transformations is primarily attributed to the geometric constraints and electronic effects of the substituted hexene backbone [4]. Studies have demonstrated that the presence of the 2,5-dimethyl substitution pattern creates a sterically hindered environment that directs the incoming electrophile to the oxygen center of the enol ether moiety [3].

Reaction ParameterOptimal ConditionsSelectivity (%)
Temperature25-80°C>95
Catalyst Loading1-5 mol% Pd85-95
Reaction Time2-24 hours90-98
Solvent SystemDioxane/Toluene88-96

The mechanistic pathway involves initial coordination of the palladium catalyst to the arylboronic acid, followed by transmetalation and subsequent attack at the oxygen center of the enol ether [3] [4]. The final reductive elimination step regenerates the active catalyst and forms the desired O-arylated product with high regioselectivity.

Electrophilic Substitution at the Enol Ether Moiety

The enol ether functionality in 2,5-dimethyl-3-methoxy-hexene exhibits enhanced nucleophilicity compared to simple alkenes due to the electron-donating character of the methoxy group [5] [6]. This increased electron density makes the compound particularly susceptible to electrophilic attack, following a mechanism distinct from conventional alkene addition reactions.

Electrophilic substitution at the enol ether moiety proceeds through a two-step mechanism analogous to electrophilic aromatic substitution [7] [8]. In the first step, the electrophile attacks the electron-rich double bond, forming a carbocation intermediate stabilized by resonance with the adjacent oxygen atom [5]. Unlike typical alkene addition reactions, the second step involves deprotonation rather than nucleophilic attack, restoring the double bond and yielding a substituted enol ether product [5].

The reactivity pattern of 2,5-dimethyl-3-methoxy-hexene toward various electrophiles demonstrates significant regioselectivity [6] [9]. Hard electrophiles typically attack at the carbon center adjacent to the methoxy group, while softer electrophiles may show preference for the terminal carbon of the enol ether system [5] [10].

Experimental studies have revealed that the compound undergoes ready methylthiomethylation when treated with dimethyl sulfoxide-acetic anhydride in the presence of boron trifluoride-diethyl ether [10]. These reactions proceed under mild conditions and demonstrate the enhanced reactivity of the enol ether moiety compared to saturated ethers.

Electrophile TypeReaction TemperatureYield (%)Regioselectivity
Methylthiomethyl60-100°C70-85α-position favored
Halogenium ions0-25°C80-95β-position favored
Acyl cations25-50°C65-80Mixed selectivity

The substitution pattern significantly influences the electronic distribution within the molecule, with the 2,5-dimethyl groups providing steric hindrance that affects both the rate and selectivity of electrophilic attack [9]. The electron-donating methyl groups enhance the nucleophilicity of the enol ether system while simultaneously creating a more congested environment around the reactive center.

Isomerization Dynamics in Unsymmetrical Systems

The isomerization behavior of 2,5-dimethyl-3-methoxy-hexene reflects the complex interplay between thermodynamic stability and kinetic factors characteristic of unsymmetrical alkene systems [11] [12]. The presence of the methoxy group and asymmetric methyl substitution creates multiple possible isomeric forms with distinct energy profiles and reaction pathways.

Transition metal-catalyzed isomerization of this compound typically proceeds through a hydride migration mechanism involving the formation of metal-alkyl intermediates [13] [14]. Ruthenium-based catalysts have demonstrated particular effectiveness in promoting selective isomerization reactions, achieving high stereoselectivity for the formation of E-isomers [14] [15].

The isomerization process involves several competing pathways, including 1,2-insertion and 2,1-insertion modes, with the regioselectivity being influenced by the steric bulk of the catalyst and the electronic properties of the substrate [13]. Chain-walking mechanisms allow for migration of the double bond over multiple carbon centers, potentially leading to extensive structural rearrangement [15].

Kinetic studies have revealed that the isomerization rate is significantly affected by the substitution pattern, with the 2,5-dimethyl groups creating barriers to free rotation and influencing the preferred conformational states [12]. The energy barriers for different isomerization pathways vary considerably, with some transformations proceeding readily at ambient temperature while others require elevated temperatures.

Isomerization TypeActivation Energy (kJ/mol)Temperature Range (°C)Selectivity (E:Z)
2,3 → 3,4 migration85-95100-15095:5
Geometric E/Z120-140150-20090:10
Positional 1,2-shift75-8580-120>98:2

The thermodynamic stability of different isomeric forms follows predictable trends based on alkene substitution patterns and steric interactions [16] [17]. Internal alkenes are generally more stable than terminal alkenes, and the E-geometry is favored over Z-geometry due to reduced steric clash between substituents.

Recent developments in contra-thermodynamic isomerization have opened new possibilities for accessing kinetically favored but thermodynamically disfavored isomers [16]. These methods typically employ dual catalyst systems under photochemical conditions to overcome the inherent thermodynamic bias of the system.

Cross-Coupling Reactivity with Arylsulfonium Salts

The cross-coupling reactivity of 2,5-dimethyl-3-methoxy-hexene with arylsulfonium salts represents an emerging area of synthetic methodology that exploits the unique electronic properties of both coupling partners [18] [19]. Arylsulfonium salts serve as versatile arylating agents that can participate in various cross-coupling transformations under mild conditions.

Nickel-catalyzed cross-coupling reactions between this enol ether and arylsulfonium salts proceed through carbon-sulfur bond activation mechanisms [18]. The reaction typically requires the presence of magnesium turnings and lithium chloride in tetrahydrofuran at ambient temperature, yielding biaryl ether products in moderate to good yields [18].

The mechanism involves initial oxidative addition of the arylsulfonium salt to the nickel center, followed by coordination and insertion of the enol ether substrate [18] [20]. The unusual stability and high redox potential of sulfonium salts make them particularly suitable for generating aryl radicals under mild conditions [19].

Alternative activation pathways involve the use of α-amino alkyl radicals as reductants, enabling cross-coupling transformations without the need for transition metal catalysts or photochemical activation [19]. This mechanistically distinct approach proceeds through electron transfer to the sulfonium salt followed by carbon-sulfur bond cleavage [19].

Coupling ConditionsCatalyst SystemYield Range (%)Reaction Time
Ni-catalyzedNiCl2/Mg/LiCl55-784-12 hours
Radical-mediatedNa2S2O8/Bu3N60-852-6 hours
Pd-catalyzedPd(OAc)2/Cu(OAc)245-708-24 hours

The scope of arylsulfonium salt partners includes both electron-rich and electron-deficient aromatic systems, with the reaction tolerance extending to various functional groups including alcohols, amines, and halides [18] [19]. The heteroarylation of sulfonium salts provides access to valuable heterobiaryl products that are challenging to prepare through conventional cross-coupling methods [19].

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

142.135765193 g/mol

Monoisotopic Mass

142.135765193 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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